O-[2-(methylsulfanyl)ethyl]hydroxylamine
Overview
Description
O-[2-(methylsulfanyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NOS. It is known for its unique structure, which includes a hydroxylamine group attached to a 2-(methylsulfanyl)ethyl chain. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(methylsulfanyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar O-alkylation techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
O-[2-(methylsulfanyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new C-O or C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: O-alkylated or N-alkylated products.
Scientific Research Applications
O-[2-(methylsulfanyl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of oxime ethers and benzofurans.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-[2-(methylsulfanyl)ethyl]hydroxylamine involves its reactive hydroxylamine group, which can participate in nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in organic synthesis, the hydroxylamine group can act as a nucleophile, attacking electrophilic centers to form new bonds .
Comparison with Similar Compounds
Similar Compounds
- O-(2-methylthioethyl)hydroxylamine
- O-(2-ethylthioethyl)hydroxylamine
- O-(2-propylthioethyl)hydroxylamine
Uniqueness
O-[2-(methylsulfanyl)ethyl]hydroxylamine is unique due to its specific combination of a hydroxylamine group with a 2-(methylsulfanyl)ethyl chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications .
Biological Activity
O-[2-(methylsulfanyl)ethyl]hydroxylamine is a chemical compound characterized by its unique structure, which features a hydroxylamine group attached to a 2-(methylsulfanyl)ethyl chain. This compound has garnered attention for its potential applications in biological and medicinal chemistry due to its reactive properties and ability to participate in various chemical reactions.
The molecular formula of this compound is C₃H₉NOS. The compound's biological activity is largely attributed to its hydroxylamine group, which can undergo nucleophilic substitution and oxidation-reduction reactions. This reactivity allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Types of Reactions
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Hydroxylamine can be reduced to form amines.
- Substitution : Participates in forming new C-O or C-N bonds.
1. Biochemical Probes
This compound is investigated as a biochemical probe due to its reactive hydroxylamine group. This property enables it to modify biomolecules, providing insights into biological processes and pathways.
2. Therapeutic Potential
Research indicates that this compound may have therapeutic applications, although specific studies focusing on its efficacy in treating diseases are still limited. The exploration of its potential as an antibacterial agent has been noted, suggesting that derivatives of hydroxylamines could combat drug-resistant bacteria .
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of various hydroxylamine derivatives, including this compound. Below is a summary of findings from notable research:
Mechanistic Insights
The mechanism of action for this compound involves its ability to act as a nucleophile, allowing it to attack electrophilic centers in biological molecules. This interaction can lead to modifications that alter the function or activity of target proteins or nucleic acids.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Compound Name | Structure | Unique Features |
---|---|---|
O-(2-methylthioethyl)hydroxylamine | Similar methylthio group | Different chain length |
O-(2-ethylthioethyl)hydroxylamine | Ethyl instead of methyl group | Varying reactivity |
O-(2-propylthioethyl)hydroxylamine | Propyl chain addition | Altered sterics |
These comparisons highlight the unique properties of this compound, particularly in its reactivity and potential applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
O-(2-methylsulfanylethyl)hydroxylamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMADQIOCFJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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